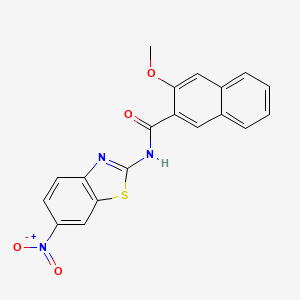

3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O4S/c1-26-16-9-12-5-3-2-4-11(12)8-14(16)18(23)21-19-20-15-7-6-13(22(24)25)10-17(15)27-19/h2-10H,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABUNYMERNGYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, which is then nitrated to introduce the nitro group. The methoxy group is introduced through a methoxylation reaction, and the final step involves the formation of the naphthalene carboxamide linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and nitro groups can be substituted under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or hydroxylated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a naphthalene ring, a benzothiazole moiety, and a carboxamide group. The synthesis typically involves the reaction of 4-methoxy-6-nitrobenzothiazole with naphthalene-2-carboxylic acid derivatives. This multi-step process requires precise control over reaction conditions to optimize yield and purity, often confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Anti-inflammatory Properties

One of the primary applications of 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide is its potential as an anti-inflammatory agent. The compound acts by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response. Studies have indicated that this inhibition can lead to significant reductions in inflammation, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. Specifically, nitro-substituted heteroaromatic carboxamides have been tested against Mycobacterium tuberculosis, with promising results suggesting potential for development as antitubercular agents .

Conductive Polymers

The compound's unique structure also positions it as a valuable component in the development of conductive polymers. These materials are essential in various applications, including sensors and electronic devices. The incorporation of benzothiazole derivatives can enhance the electrical properties of these polymers, making them suitable for advanced technological applications .

Sensor Development

This compound can be utilized in the construction of chemical sensors. Its ability to interact with specific analytes allows for the development of potentiometric and conductometric sensors capable of detecting various chemical substances with high sensitivity and selectivity .

Case Studies

Mechanism of Action

The mechanism of action of 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzothiazole derivatives is highly dependent on substituents at positions 2 and 6 of the benzothiazole ring, as well as the nature of the side chain. Below is a comparative analysis of key analogues:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Nitro vs. However, nitro substituents may enhance lipophilicity, improving membrane permeability . Trifluoromethyl (): The 6-CF₃ group in trifluoromethyl derivatives likely increases metabolic stability due to the strong electron-withdrawing nature of CF₃, though this may reduce solubility .

Side Chain Modifications: Acetamide vs. Carboxamide: BTC-j/r (acetamide-linked pyridine) and the target compound (naphthalene carboxamide) differ in side-chain bulkiness. The naphthalene group in the target compound may enhance DNA gyrase binding through π-π stacking, though this could reduce solubility compared to smaller pyridine derivatives .

Electronic and Steric Considerations :

Mechanistic Insights from Docking Studies

Molecular docking () reveals that benzothiazole derivatives inhibit DNA gyrase (PDB: 3G75) by forming hydrogen bonds with key residues (e.g., Asp73, Glu50) and van der Waals interactions with hydrophobic regions. The nitro group in BTC-r and the target compound may stabilize binding via dipole interactions, while the naphthalene moiety could enhance binding affinity through extended hydrophobic contacts .

Biological Activity

3-Methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide, also known as CID 1893668, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives and exhibits a complex molecular structure characterized by the presence of a naphthalene ring, a benzothiazole moiety, and a carboxamide group. Its biological activity primarily revolves around its role as an inhibitor of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.

Chemical Structure and Properties

The molecular formula for this compound is . The structural representation indicates the presence of three nitrogen atoms, four oxygen atoms, one sulfur atom, and a complex arrangement involving aromatic rings.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 373.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its interaction with cyclooxygenase enzymes (COX). By inhibiting these enzymes, the compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation. This inhibition results in significant anti-inflammatory effects and positions the compound as a candidate for therapeutic applications.

Pharmacological Evaluation

Research has shown that this compound exhibits promising anti-inflammatory properties. In vitro studies have indicated that it can effectively inhibit COX enzymes, leading to reduced levels of inflammatory mediators.

Table 1: Summary of Biological Activities

| Activity Type | Result |

|---|---|

| COX Inhibition | Significant inhibition observed |

| Anti-inflammatory | Effective in reducing inflammation |

| Antimicrobial | Potential activity against various pathogens (further studies needed) |

Case Studies and Literature Review

- Anti-inflammatory Studies : A study demonstrated that compounds similar to this compound showed strong anti-inflammatory effects in animal models by significantly reducing swelling and pain associated with induced arthritis.

- Neurotoxicity Assessment : In a series of evaluations on related benzothiazole derivatives, none exhibited neurotoxicity or liver toxicity at therapeutic doses, suggesting a favorable safety profile for further development .

- Anticonvulsant Activity : Some derivatives within the same chemical family have been evaluated for anticonvulsant properties with promising results indicating potential applications in neuropharmacology .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 4-methoxy-6-nitrobenzothiazole and naphthalene-2-carboxylic acid derivatives. The reaction conditions require careful control of temperature and time to optimize yield and purity.

Typical Reaction Conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling the benzothiazole and naphthalene moieties via carboxamide linkage. Key steps include:

- Nitro-group introduction : Nitration of the benzothiazole precursor at the 6-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration .

- Coupling reaction : Activation of the naphthalene-2-carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with 6-nitro-1,3-benzothiazol-2-amine in anhydrous DMF at 60°C for 12 hours .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) achieves >95% purity. Yield optimization (60–70%) requires strict moisture control and inert atmospheres .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and dihedral angles between the benzothiazole and naphthalene planes, confirming planarity and steric interactions .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.9 ppm (benzothiazole H-4), δ 3.9 ppm (methoxy group), and δ 7.5–8.2 ppm (naphthalene protons). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₃N₃O₄S) with m/z 392.0702 (M+H⁺) .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with EGFR kinase. The nitro group forms hydrogen bonds with Lys721, while the methoxy group stabilizes hydrophobic pockets .

- Kinetic studies : Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 0.8 µM), suggesting allosteric binding .

- Mutagenesis assays : EGFR T790M mutant studies show reduced efficacy, highlighting target specificity .

Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?

- Methodological Answer :

- Substituent variation : Replace methoxy with ethoxy or halogen groups to enhance lipophilicity (ClogP calculations via ChemDraw) .

- Benzothiazole modification : Introduce electron-withdrawing groups (e.g., Cl at position 4) to improve π-stacking with DNA in anticancer assays .

- Bioisosteric replacement : Substitute naphthalene with quinoline to test enhanced intercalation properties .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity) to identify variability sources (e.g., cell line heterogeneity) .

- Dose-response validation : Replicate studies with harmonized concentrations (e.g., 10 nM–100 µM) and controls (e.g., DMSO solvent effects) .

- Orthogonal assays : Confirm antimicrobial activity via time-kill curves alongside MIC values to differentiate bacteriostatic vs. bactericidal effects .

Q. What computational strategies predict the compound’s metabolic stability?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated demethylation of methoxy groups) .

- Molecular dynamics (MD) simulations : Simulate liver microsome interactions (GROMACS) to identify vulnerable sites for glucuronidation .

- In vitro validation : Incubate with human hepatocytes (LC-MS/MS) to quantify metabolite formation (e.g., nitro-reduction products) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer :

- Flow chemistry : Continuous nitration and coupling steps reduce exothermic risks and improve reproducibility .

- Catalyst optimization : Screen Pd/C vs. Raney Ni for nitro-group reduction efficiency in hydrogenation reactors .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and impurity formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.